molecular formula C19H23FN2O5 B12863506 2-(4-Fluorophenoxy)ethyl 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate

2-(4-Fluorophenoxy)ethyl 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate

Cat. No.: B12863506
M. Wt: 378.4 g/mol
InChI Key: OHNZMYAQLITJSB-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)ethyl 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)ethyl 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate typically involves multiple steps. One common method includes the reaction of 4-fluorophenol with ethylene oxide to form 2-(4-fluorophenoxy)ethanol. This intermediate is then reacted with 6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl acetic acid under esterification conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)ethyl 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The ester group can be reduced to alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield 4-fluoroquinone derivatives, while reduction of the ester group can produce 2-(4-fluorophenoxy)ethyl alcohol.

Scientific Research Applications

2-(4-Fluorophenoxy)ethyl 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential anticonvulsant properties.

    Material Science: The spirocyclic structure lends itself to applications in the development of new materials with unique mechanical and thermal properties.

    Biology: Studies explore its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)ethyl 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to modulate neuronal activity by interacting with ion channels or receptors involved in neurotransmission . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenoxy)ethylamine: Shares the phenoxyethyl group but lacks the spirocyclic structure.

    6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane derivatives: Similar spirocyclic core but different substituents.

Uniqueness

2-(4-Fluorophenoxy)ethyl 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[45]decan-3-yl)acetate is unique due to its combination of a fluorophenoxyethyl group and a spirocyclic structure

Properties

Molecular Formula

C19H23FN2O5

Molecular Weight

378.4 g/mol

IUPAC Name

2-(4-fluorophenoxy)ethyl 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate

InChI

InChI=1S/C19H23FN2O5/c1-13-4-2-3-9-19(13)17(24)22(18(25)21-19)12-16(23)27-11-10-26-15-7-5-14(20)6-8-15/h5-8,13H,2-4,9-12H2,1H3,(H,21,25)

InChI Key

OHNZMYAQLITJSB-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC12C(=O)N(C(=O)N2)CC(=O)OCCOC3=CC=C(C=C3)F

Origin of Product

United States

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